Methyl 5-methoxy-2-nitrobenzoate
Description
Contextualization within Nitroaromatic and Benzoate (B1203000) Ester Chemistry
Methyl 5-methoxy-2-nitrobenzoate is a member of two significant classes of organic compounds: nitroaromatics and benzoate esters.
Nitroaromatic compounds are characterized by the presence of at least one nitro group (—NO₂) attached to an aromatic ring. nih.gov The nitro group is strongly electron-withdrawing, a property that significantly influences the reactivity of the aromatic ring. wikipedia.org This electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org The synthesis of nitroaromatic compounds is most commonly achieved through the nitration of an aromatic precursor using a mixture of nitric acid and sulfuric acid. numberanalytics.com These compounds are crucial intermediates in the production of a wide range of industrial chemicals, including dyes, pesticides, and pharmaceuticals. nih.govnumberanalytics.com
Benzoate esters are formed from the condensation of benzoic acid or its derivatives with an alcohol. wikipedia.org They are characterized by the ester functional group (—COOR) attached to a benzene (B151609) ring. This class of compounds is known for its applications in various industries. For instance, many volatile benzoate esters have pleasant odors and are used in fragrances and as artificial fruit flavors. wikipedia.org In medicinal chemistry, the esterification of a carboxylic acid can be a strategy to modify a molecule's properties, potentially enhancing its ability to enter cells. nih.gov Benzoate esters are also valuable intermediates in organic synthesis, with the ester group being convertible to other functional groups. rsc.org
This compound uniquely combines the features of both these classes, possessing a nitro group and a methoxy (B1213986) group on the benzene ring, along with a methyl ester functional group. This combination of functionalities makes it a versatile substrate in organic synthesis.
Significance as a Research Target and Synthetic Intermediate
The primary significance of this compound lies in its role as a versatile synthetic intermediate. chemicalbook.com Its molecular structure, featuring three distinct functional groups (nitro, methoxy, and ester), offers multiple sites for chemical modification, making it a valuable building block for the synthesis of more complex molecules.
The nitro group can be readily reduced to an amino group (—NH₂), a fundamental transformation in the synthesis of many pharmaceuticals and other biologically active compounds. wikipedia.org The ester group can be hydrolyzed back to a carboxylic acid (—COOH), allowing for further reactions such as amide bond formation. The presence of both the electron-withdrawing nitro group and the electron-donating methoxy group on the aromatic ring influences its reactivity in further substitution reactions.
Research has demonstrated its utility as a starting material or key intermediate in the synthesis of various target molecules. For example, it is a precursor in the synthesis of dictyoquinazol A, a compound investigated for its neuroprotective properties. sigmaaldrich.com It also serves as an intermediate in the creation of pyrrolobenzodiazepines, a class of compounds with potential therapeutic applications. sigmaaldrich.com Furthermore, it is used in the synthesis of intermediates for complex pharmaceutical agents like Bosutinib. pharmaffiliates.com The compound is also noted for its applications in proteomics research. scbt.com
Review of Historical and Current Research Trajectories
Historically, research involving compounds like this compound was often part of the broader exploration of nitroaromatic chemistry, focusing on synthesis, reaction mechanisms, and the influence of substituents on reactivity. scispace.com The development of reliable methods for nitration and other aromatic substitutions was a key focus. numberanalytics.com
Current research trajectories have shifted towards leveraging this compound's specific structural features for targeted applications. The focus is now predominantly on its role as a strategic intermediate in the synthesis of complex organic molecules, particularly those with biological or pharmaceutical relevance. sigmaaldrich.com
The synthesis of this compound itself can be achieved through several routes. One common method is the esterification of 5-methoxy-2-nitrobenzoic acid. rsc.org This precursor acid can, in turn, be prepared through various synthetic pathways. Another approach involves the methylation of 5-hydroxy-2-nitrobenzoic acid. chemicalbook.com The synthesis of related compounds, such as methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, has also been documented, starting from precursors like 4-hydroxy-3-methoxybenzoic acid, further highlighting the synthetic utility of substituted nitrobenzoates. researchgate.net
Table 2: Selected Research Applications of this compound
| Application | Description | Reference |
|---|---|---|
| Synthetic Intermediate | Used as a starting material for the synthesis of complex molecules. | chemicalbook.com |
| Pharmaceutical Synthesis | An intermediate in the synthesis of dictyoquinazol A and pyrrolobenzodiazepines. | sigmaaldrich.com |
| Proteomics Research | Utilized in specialized proteomics research applications. | scbt.com |
This table summarizes key research applications of the compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-methoxy-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-6-3-4-8(10(12)13)7(5-6)9(11)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPJKEJWOPOJJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60507944 | |
| Record name | Methyl 5-methoxy-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2327-45-9 | |
| Record name | Methyl 5-methoxy-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathway Elucidation
Strategic Retrosynthetic Analysis of Methyl 5-methoxy-2-nitrobenzoate
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. For this compound, two primary disconnection strategies are evident.
The first and most common disconnection involves the ester linkage (C(carbonyl)-O bond). This simplifies the target molecule to 5-methoxy-2-nitrobenzoic acid and methanol (B129727). This pathway suggests that the final step of the synthesis would be an esterification reaction.
A second approach involves disconnecting the C-N bond of the nitro group. This retrosynthetic step leads to methyl 3-methoxybenzoate as the immediate precursor. This strategy implies that a nitration reaction on a pre-existing methoxy-substituted benzoate (B1203000) ester is the key transformation.
These two approaches form the basis of the classical synthetic methods discussed below.
Classical Synthetic Approaches
The synthesis of this compound is typically achieved through one of two main routes: the nitration of a substituted benzoate ester or the esterification of a substituted nitrobenzoic acid.
Nitration of Substituted Benzoates
This approach introduces the nitro group onto a benzene (B151609) ring that already contains the methoxy (B1213986) and methyl ester functionalities. The success of this method hinges on controlling the regioselectivity of the nitration reaction.
The nitration of aromatic rings is a classic electrophilic aromatic substitution reaction. The electrophile, the nitronium ion (NO₂⁺), is typically generated in situ by reacting concentrated nitric acid with a strong dehydrating acid, most commonly concentrated sulfuric acid. youtube.com The reaction is highly exothermic, and temperature control is crucial to prevent multiple nitrations and side reactions. youtube.com For the nitration of benzoate esters, the reaction is often performed at temperatures between 0-15°C. orgsyn.org
A typical procedure involves dissolving the substrate, such as methyl 3-methoxybenzoate, in cold concentrated sulfuric acid, followed by the slow, dropwise addition of the nitrating mixture (concentrated nitric and sulfuric acids). orgsyn.orgyoutube.com After the addition is complete, the reaction is allowed to proceed for a short period before being quenched by pouring the mixture onto crushed ice, which causes the solid nitro product to precipitate. orgsyn.org
The regiochemical outcome of the nitration is dictated by the electronic effects of the substituents already present on the benzene ring. In the case of the precursor methyl 3-methoxybenzoate, two groups exert influence: the methoxy group (-OCH₃) and the methyl ester group (-COOCH₃).
The Methyl Ester Group (-COOCH₃): This group is an electron-withdrawing and deactivating group. rsc.orgumkc.edu It removes electron density from the benzene ring, making it less reactive towards electrophilic attack. It directs incoming electrophiles primarily to the meta position. rsc.org
The Methoxy Group (-OCH₃): This group is an electron-donating and activating group due to the resonance effect of the oxygen's lone pairs. It directs incoming electrophiles to the ortho and para positions.
When both groups are present, their directing effects are combined. In methyl 3-methoxybenzoate, the methoxy group at C-3 strongly activates the ortho positions (C-2 and C-4) and the para position (C-6). The ester group at C-1 deactivates the ring and directs meta (to C-3 and C-5). The powerful activating and ortho, para-directing effect of the methoxy group is dominant, leading the nitronium electrophile to substitute at one of the activated positions. The C-2 position is highly favored, resulting in the desired product, this compound.
| Substituent | Position | Electronic Effect | Directing Influence | Favored Positions for Nitration |
|---|---|---|---|---|
| -COOCH₃ | C-1 | Deactivating / Electron-Withdrawing | Meta-directing | C-3, C-5 |
| -OCH₃ | C-3 | Activating / Electron-Donating | Ortho, Para-directing | C-2, C-4, C-6 |
Esterification of Substituted Nitrobenzoic Acids
This synthetic route involves the formation of the ester as the final step, starting from the corresponding carboxylic acid. This compound can be prepared from 5-methoxy-2-nitrobenzoic acid . sigmaaldrich.comchemicalbook.com
The most common method for this transformation is Fischer-Speier esterification. This process involves heating the carboxylic acid (5-methoxy-2-nitrobenzoic acid) with an excess of an alcohol (methanol) in the presence of a strong acid catalyst. google.com Concentrated sulfuric acid is a frequently used catalyst for this type of reaction. google.comasianpubs.org
The reaction is an equilibrium process. To drive the reaction towards the formation of the ester product, an excess of the alcohol reactant is typically used, or the water generated during the reaction is removed, often by azeotropic distillation with an entraining liquid like toluene. google.com The mixture is usually heated under reflux for several hours to ensure completion. google.com For instance, the synthesis of a related compound, methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, involves refluxing the parent acid in methanol with concentrated sulfuric acid. asianpubs.org
| Carboxylic Acid Precursor | Alcohol | Catalyst | Temperature | Key Findings | Reference |
|---|---|---|---|---|---|
| 5-hydroxy-4-methoxy-2-nitrobenzoic acid | Methanol | Concentrated Sulfuric Acid | 60-70 °C | Reaction driven for 55 hours yielded the corresponding methyl ester. | google.com |
| 4-hydroxy-3-methoxybenzoic acid | Methanol | Concentrated Sulfuric Acid | Reflux | Successful esterification as the first step in a multi-step synthesis. | asianpubs.org |
| Nitrobenzoic acids (general) | Glycerol | Sulfuric acid or Toluene sulphonic acid | >100 °C | Use of an entraining liquid (e.g., toluene) to remove water via azeotropic distillation improves yield. | google.com |
| 2-methoxy-5-nitrobenzoic acid | Methanol or Ethanol | Concentrated H₂SO₄ or HCl | Reflux (60-80 °C) | Standard reflux conditions are effective for producing the corresponding ester. |
Alkylation and Etherification of Phenolic Precursors
An alternative synthetic route involves the alkylation or etherification of a phenolic precursor. For example, a multi-step synthesis can start from a phenolic compound like 4-hydroxy-3-methoxybenzoic acid. researchgate.netasianpubs.org This acid is first esterified with methanol. researchgate.netasianpubs.org The subsequent step would involve the etherification of the hydroxyl group to a methoxy group. Finally, nitration of the aromatic ring yields the target molecule. researchgate.netasianpubs.org
In a similar vein, the synthesis of methyl 2-methoxybenzoate (B1232891) can be achieved by reacting salicylic (B10762653) acid with dimethyl sulfate (B86663) or methyl iodide in the presence of a base like potassium carbonate. google.com This etherification of the phenolic hydroxyl group is a key step before subsequent reactions.
Advanced and Green Synthesis Techniques
Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally friendly methods.
Catalytic Nitration Systems
Traditional nitration methods often employ a mixture of concentrated nitric acid and sulfuric acid, which can lead to the formation of significant amounts of acidic waste. google.com To address this, greener catalytic nitration systems are being explored. One such system utilizes a mixture of nitric acid and acetic anhydride (B1165640). google.comresearchgate.net This approach has been shown to improve reaction selectivity and yield while reducing environmental pollution by avoiding the large-scale use of sulfuric acid. google.com The use of acetic anhydride as a catalyst replacement offers a cleaner industrial synthesis process. google.com
Flow Chemistry Applications for Enhanced Selectivity and Efficiency
Flow chemistry has emerged as a powerful tool in chemical synthesis, offering advantages in safety, efficiency, and scalability. researchgate.neteuropa.eu The high surface-area-to-volume ratio in flow reactors allows for excellent heat transfer and precise temperature control, which is particularly beneficial for highly exothermic reactions like nitration. europa.eu This enhanced control can lead to improved selectivity and higher purity of the product by minimizing the formation of unwanted isomers and byproducts. researchgate.net Continuous flow systems also enable safer handling of hazardous reagents and can be readily automated for process optimization and large-scale production. researchgate.neteuropa.eu
Solvent-Free or Environmentally Benign Reaction Media
The development of solvent-free reaction conditions or the use of environmentally benign solvents is a key aspect of green chemistry. While specific examples for the synthesis of this compound under solvent-free conditions are not extensively documented in the provided context, the general trend in organic synthesis is to move towards such methodologies to reduce waste and environmental impact. Research into solid acid catalysts, for instance, could pave the way for solvent-free esterification processes. mdpi.com The use of recyclable catalysts and minimizing the use of volatile organic compounds are active areas of investigation. researchgate.net
Mechanistic Investigations of Key Synthetic Steps
The nitration of an aromatic ring, a crucial step in the synthesis of this compound, proceeds via an electrophilic aromatic substitution mechanism. In the presence of a strong acid like sulfuric acid, nitric acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). aiinmr.comrsc.org
The aromatic ring of the precursor molecule, such as methyl 3-methoxybenzoate, acts as a nucleophile and attacks the nitronium ion. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The methoxy group is an ortho-, para-directing activator, while the methyl ester is a meta-directing deactivator. The position of nitration is therefore determined by the combined electronic effects of these substituents. Finally, a base (such as the bisulfate ion) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product. aiinmr.com The regioselectivity of the reaction is a critical aspect, with the formation of different isomers being possible. orgsyn.org
Electrophilic Aromatic Substitution Mechanisms (Nitration)
The introduction of a nitro group (—NO₂) onto the aromatic ring is a classic example of electrophilic aromatic substitution. In the context of synthesizing this compound, this can be envisioned as the nitration of a precursor like methyl 3-methoxybenzoate. The reaction typically employs a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). aiinmr.comyoutube.com
The mechanism proceeds in three main steps:
Formation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). youtube.comscirp.org This is the key reactive species in the nitration process. scirp.org
Reaction for the formation of the nitronium ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Nucleophilic Attack and Formation of the Arenium Ion: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic nitronium ion. This attack temporarily disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com The positive charge in the arenium ion is delocalized over the ortho and para positions relative to the point of attack.
Deprotonation and Restoration of Aromaticity: A weak base in the mixture, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group. This step restores the stable aromatic π-system, yielding the nitroaromatic compound. youtube.com
When nitrating a substituted benzene like anisole (B1667542) (methoxybenzene), the methoxy group (—OCH₃) is an activating, ortho-para directing group. askfilo.comlearncbse.in This means it increases the rate of reaction compared to benzene and directs the incoming electrophile to the positions ortho and para to itself. askfilo.comlearncbse.in
Nucleophilic Acyl Substitution Mechanisms (Esterification)
The formation of the methyl ester group from a carboxylic acid is achieved through nucleophilic acyl substitution, specifically Fischer esterification. This reaction is typically used to convert 5-methoxy-2-nitrobenzoic acid into this compound by reacting it with methanol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). google.com
The mechanism for acid-catalyzed esterification involves several equilibrium steps:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Nucleophilic Attack by Alcohol: The oxygen atom of the alcohol (methanol) acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion (part of the original alcohol) to one of the hydroxyl groups. This converts one of the hydroxyl groups into a good leaving group (water).
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
Deprotonation: The protonated ester then loses a proton, which is removed by a base (like water or the conjugate base of the catalyst), regenerating the acid catalyst and yielding the final ester product.
This reaction is reversible, and the equilibrium can be driven towards the product side by using an excess of the alcohol or by removing water as it is formed. google.com
Role of Steric and Electronic Effects on Regioselectivity and Reactivity
Electronic Effects:
Substituents on a benzene ring are classified as either activating or deactivating, and they direct incoming electrophiles to specific positions.
Methoxy Group (—OCH₃): This is a strongly activating group. The oxygen atom has lone pairs of electrons that it can donate to the benzene ring through resonance (a +M or +R effect). This increases the electron density of the ring, particularly at the ortho and para positions, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.org Although oxygen is electronegative and exerts an electron-withdrawing inductive effect (-I), the resonance effect is dominant. libretexts.org
Nitro Group (—NO₂): This is a strongly deactivating group. It is strongly electron-withdrawing through both resonance (-M or -R effect) and induction (-I effect). This decreases the electron density of the ring, making it less reactive towards electrophilic attack. The deactivation is most pronounced at the ortho and para positions, which makes the meta position the most likely site for substitution.
Carboxylic Acid (—COOH) / Ester (—COOCH₃) Group: These are deactivating groups due to their electron-withdrawing inductive and resonance effects. Like the nitro group, they direct incoming electrophiles to the meta position. youtube.com
In a synthetic pathway involving the nitration of methyl 3-methoxybenzoate, the directing effects of both the methoxy and the ester groups must be considered. The methoxy group at position 3 directs ortho (positions 2 and 4) and para (position 6). The ester group at position 1 is a meta-director, which also favors substitution at positions 3 and 5. The powerful activating and ortho-directing effect of the methoxy group is dominant, leading to substitution at the 2-position, which is ortho to the methoxy group.
Steric Effects:
Steric hindrance refers to the spatial interference between chemical groups.
During nitration, while the methoxy group is an ortho-para director, the bulkiness of the group can sometimes hinder the approach of the electrophile to the ortho positions. askfilo.com This can lead to a higher proportion of the para product compared to the ortho product. askfilo.com However, in many cases, especially with highly reactive nitrating agents, a significant amount of the ortho product is still formed. stackexchange.com
In the case of a disubstituted benzene, the incoming group will preferentially go to the position that is least sterically hindered.
The "ortho effect" is a specific phenomenon where the presence of a substituent at the ortho position to a carboxyl group can cause the carboxyl group to twist out of the plane of the benzene ring. wikipedia.org This twisting can inhibit resonance and affect the acidity and reactivity of the compound. wikipedia.org
Research Findings Summary
| Property | Observation | Implication for Synthesis |
| Electronic Effect of —OCH₃ | Strong activator, ortho-para director due to +R effect. libretexts.org | Increases reactivity of the aromatic ring and directs nitration to positions 2, 4, and 6 relative to its own position. |
| Electronic Effect of —NO₂ | Strong deactivator, meta director due to -R and -I effects. youtube.com | Decreases ring reactivity. If present, it would direct further substitution to the meta position. |
| Electronic Effect of —COOCH₃ | Deactivator, meta director due to -R and -I effects. youtube.com | Decreases ring reactivity. Directs nitration to the meta position relative to itself. |
| Regioselectivity of Nitration | In anisole, nitration yields a mixture of ortho and para isomers. askfilo.com In methyl benzoate, nitration yields the meta isomer. aiinmr.comyoutube.com | The final position of the nitro group is a result of the combined directing effects of the existing substituents. |
| Esterification Mechanism | Acid-catalyzed nucleophilic acyl substitution. | A standard method for converting the carboxylic acid to the corresponding methyl ester using methanol and an acid catalyst. |
| Steric Hindrance | The bulk of substituents can influence the ortho/para product ratio in electrophilic substitution. askfilo.com | May slightly disfavor substitution at the position ortho to the methoxy group, but this effect is often overcome by the strong electronic directing effect. |
Reactions of the Nitro Group
The aromatic nitro group is one of the most useful functional groups in synthetic chemistry, primarily due to its ability to be reduced to an amino group. This transformation is a key step in the synthesis of anilines, which are precursors to a vast array of dyes, pharmaceuticals, and other specialty chemicals.
The conversion of the nitro group in this compound to an amino group yields Methyl 2-amino-5-methoxybenzoate. This reaction can be accomplished through several methods, including catalytic hydrogenation and chemical reduction.
Catalytic hydrogenation is a widely used and efficient method for the reduction of aromatic nitro compounds due to its clean nature and often high yields. The process involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.
In a typical procedure analogous to the reduction of the corresponding carboxylic acid, this compound would be dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or ethanol, and stirred with a catalytic amount of 10% Pd/C under a hydrogen atmosphere (often using a balloon). orgsyn.orgaiinmr.com The reaction proceeds at room temperature and is typically monitored until the consumption of hydrogen ceases. The catalyst is then removed by filtration, and the solvent is evaporated to yield Methyl 2-amino-5-methoxybenzoate. This method is favored for its high efficiency, often providing near-quantitative yields of the desired aniline. aiinmr.com
| Reactant | Reagents & Catalyst | Solvent | Product | Yield |
|---|---|---|---|---|
| 5-Methoxy-2-nitrobenzoic acid* | H₂ (balloon), 10% Pd/C | THF | 2-Amino-5-methoxybenzoic acid | 98-100% |
Alternatively, the nitro group can be reduced using various chemical reagents. These methods are particularly useful when other functional groups in the molecule are sensitive to catalytic hydrogenation. Common reducing agents include metals in acidic media, such as iron, zinc, or tin.
A well-documented method for a structurally similar compound involves the use of powdered iron in acetic acid. quora.com In this procedure, iron powder is added to acetic acid and heated. A solution of the nitro compound, such as methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate, dissolved in a solvent like methanol is then added dropwise. quora.com The reaction mixture is stirred at a moderately elevated temperature (e.g., 50-60°C) for a short period. quora.com After the reaction is complete, the iron catalyst is filtered off, and the product is isolated through extraction and purification. This method provides a robust and scalable alternative to catalytic hydrogenation.
| Reactant | Reagents | Solvent | Temperature | Product |
|---|---|---|---|---|
| Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate* | Powdered Iron (Fe) | Acetic Acid, Methanol | 50-60°C | Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate |
The reduction of an aromatic nitro group to an amine is a stepwise process that proceeds through several intermediates. While these intermediates are often highly reactive and not isolated under typical reduction conditions, their formation is a key aspect of the reaction mechanism. The accepted pathway involves the initial reduction of the nitro group (R-NO₂) to a nitroso group (R-NO), followed by further reduction to a hydroxylamine (B1172632) (R-NHOH). The hydroxylamine is then finally reduced to the corresponding amine (R-NH₂).
For this compound, the reduction pathway would theoretically involve the formation of Methyl 5-methoxy-2-nitrosobenzoate and subsequently Methyl 2-(hydroxyamino)-5-methoxybenzoate before yielding the final product, Methyl 2-amino-5-methoxybenzoate. Under the forceful conditions of catalytic hydrogenation or metal-acid reductions, these intermediates are converted to the amine as they are formed. However, by carefully selecting reducing agents and controlling reaction conditions, it is sometimes possible to stop the reduction at the hydroxylamine stage.
Reduction to Amino Derivatives
Reactions of the Ester Group
The methyl ester functional group in this compound is susceptible to nucleophilic acyl substitution, with hydrolysis being the most common and synthetically important reaction.
Hydrolysis of the methyl ester group converts this compound into 5-methoxy-2-nitrobenzoic acid. This transformation can be achieved under either acidic or basic conditions.
Basic hydrolysis, also known as saponification, is often preferred because the reaction is irreversible and typically goes to completion. orgsyn.org The process involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH). The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion and forming the carboxylic acid, which is immediately deprotonated by the base to form the sodium carboxylate salt.
In a procedure analogous to the hydrolysis of methyl m-nitrobenzoate, this compound would be heated to boiling with an aqueous solution of sodium hydroxide until the ester layer disappears, indicating the completion of saponification. orgsyn.org The resulting solution containing sodium 5-methoxy-2-nitrobenzoate is then cooled and acidified with a strong mineral acid, such as hydrochloric acid (HCl), to precipitate the 5-methoxy-2-nitrobenzoic acid, which can be collected by filtration. orgsyn.org
Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The ester is heated with a large excess of water in the presence of a strong acid catalyst. This reaction is reversible, and the equilibrium must be driven towards the products by using a large volume of water.
| Reactant | Reagents | Conditions | Intermediate Product | Final Product (after acidification) | Yield |
|---|---|---|---|---|---|
| Methyl m-nitrobenzoate* | 1. Sodium Hydroxide (NaOH) 2. Hydrochloric Acid (HCl) | 1. Heat to boiling in aqueous NaOH 2. Cool and add HCl | Sodium m-nitrobenzoate | m-Nitrobenzoic acid | 90-96% |
Reactions Involving the Methoxy Group
The methoxy group is a key modulator of the electronic properties of the aromatic ring and can also be a site for chemical modification.
The cleavage of the aryl methyl ether bond to yield a phenolic hydroxyl group is a common transformation in organic synthesis. This demethylation of this compound results in the formation of Methyl 5-hydroxy-2-nitrobenzoate. A variety of reagents can accomplish this, with the choice depending on the presence of other functional groups.
Boron tribromide (BBr₃) is a powerful and widely used Lewis acid for the cleavage of aryl methyl ethers. The reaction typically proceeds under mild conditions, often in a chlorinated solvent like dichloromethane at low temperatures. Another effective method involves the use of nucleophilic reagents. For activated aryl ethers, such as those bearing electron-withdrawing groups like the nitro group, nucleophilic demethylation using salts like lithium chloride in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) can be an effective strategy. scribd.commdma.ch
Table 3: Common Demethylation Methods
| Reactant | Reagent | Solvent (Typical) | Product |
|---|---|---|---|
| This compound | Boron Tribromide (BBr₃) | Dichloromethane (DCM) | Methyl 5-hydroxy-2-nitrobenzoate |
The reactivity of the benzoate ring towards electrophilic aromatic substitution (EAS) is governed by the combined electronic effects of the three substituents.
Methoxy Group (-OCH₃): This group is a strong activating group and an ortho, para-director. It donates electron density to the ring through a powerful resonance effect (+R), which outweighs its inductive electron-withdrawing effect (-I). researchgate.netvanderbilt.edu
Nitro Group (-NO₂): This is a very strong deactivating group and a meta-director. It strongly withdraws electron density from the ring through both resonance (-R) and inductive (-I) effects. mdpi.com
Methyl Ester Group (-COOCH₃): This group is also deactivating and a meta-director, withdrawing electron density via resonance and induction. proquest.com
The presence of two strong deactivating groups renders the benzene ring significantly electron-deficient and thus less reactive towards electrophiles than benzene itself. However, should a reaction occur, the position of substitution is dictated by the powerful ortho, para-directing influence of the methoxy group, which directs incoming electrophiles to the positions ortho (C4, C6) and para (C1) to itself.
Electrophilic Aromatic Substitution (EAS) on the Benzoate Ring
Halogenation, such as bromination or chlorination, is a classic EAS reaction. For this compound, the position of halogenation is determined by the directing effects of the existing groups.
The methoxy group at C5 strongly directs substitution to its ortho positions (C4 and C6) and its para position (C2, already substituted).
The nitro group at C2 directs to its meta positions (C4 and C6).
The ester group at C1 directs to its meta position (C5, already substituted, and C3).
The directing influences of the powerful activating methoxy group and the deactivating nitro group converge on the C4 and C6 positions. The ester group's influence does not strongly conflict with this. Therefore, halogenation is predicted to occur at the C4 and C6 positions. Of these two, substitution at C4 is generally favored as the C6 position is sterically hindered, being situated between the large nitro and ester groups.
Table 4: Predicted Outcome of Electrophilic Bromination
| Reactant | Reagent | Catalyst | Major Product | Minor Product |
|---|
Advanced Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural elucidation of organic compounds. By analyzing the magnetic behavior of atomic nuclei, NMR offers a comprehensive view of the carbon and hydrogen framework within the molecule.
The proton (¹H) NMR spectrum yields vital information regarding the quantity, chemical environment, and neighboring protons for each hydrogen atom in Methyl 5-methoxy-2-nitrobenzoate. Chemical shifts (δ) are measured in parts per million (ppm) relative to the internal standard, tetramethylsilane (B1202638) (TMS).
In the aromatic region of the spectrum, the protons on the benzene (B151609) ring produce characteristic signals. The proton at the C3 position typically appears as a doublet due to coupling with the H4 proton. The H4 proton, in turn, is observed as a doublet of doublets, arising from its coupling to both H3 and H6. The H6 proton presents as a doublet, coupled to H4. The protons of the methoxy (B1213986) (-OCH₃) and methyl ester (-COOCH₃) groups each manifest as sharp singlets, as they lack adjacent protons for coupling.
¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | ~8.15 | d | ~8.0 |
| H-4 | ~7.35 | m | - |
| H-6 | ~7.98 | m | - |
| 5-OCH₃ | ~3.91 | s | N/A |
| 1-COOCH₃ | ~3.91 | s | N/A |
Note: Spectral data can show slight variations based on the solvent and instrument used. The data presented is a representative example. rsc.org
The carbon-13 (¹³C) NMR spectrum distinguishes the unique carbon atoms within the molecule, with each distinct carbon environment producing a separate signal. chemicalbook.com
The spectrum displays signals for the six carbons of the aromatic ring, the carbonyl carbon of the ester, and the carbons of the methoxy and methyl ester groups. The positions of the aromatic carbon signals are influenced by the electron-withdrawing nature of the nitro group and the electron-donating character of the methoxy group. The ester's carbonyl carbon is characteristically found at a lower field.
¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C1 | ~165.5 |
| C2 | ~135.7 |
| C3 | ~122.3 |
| C4 | ~128.0 |
| C5 | ~132.1 |
| C6 | ~129.8 |
| Carbonyl (-C=O) | ~165.5 |
| Methoxy (-OCH₃) | ~52.2 |
| Methyl Ester (-COOCH₃) | ~52.2 |
Note: Chemical shifts are relative to TMS and can differ based on experimental conditions. The data presented is a representative example. rsc.org
Two-dimensional (2D) NMR experiments are instrumental in assigning the signals from 1D spectra and confirming the molecule's complete structure. sdsu.eduyoutube.comyoutube.com
COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment identifies protons that are spin-coupled. For this compound, cross-peaks would be evident between H3 and H4, and between H4 and H6, confirming their adjacency on the benzene ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly attached carbon and hydrogen atoms. It would reveal correlations between H3 and C3, H4 and C4, H6 and C6, as well as between the methoxy protons and the methoxy carbon, and the methyl ester protons and its corresponding carbon. This facilitates the direct assignment of protonated carbons in the ¹³C NMR spectrum. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC spectrum identifies long-range couplings (over two to three bonds) between carbon and hydrogen atoms. This is crucial for identifying quaternary carbons and assembling the molecular structure. For instance, correlations would be anticipated from the methoxy protons to C5 and from the methyl ester protons to the carbonyl carbon. Aromatic protons would also exhibit correlations to adjacent carbons, further validating the substitution pattern. sdsu.eduyoutube.com
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of molecules. For a substituted aromatic system like Methyl 5-methoxy-2-nitrobenzoate, methods such as DFT with the B3LYP functional and a 6-31G(d,p) basis set are commonly employed to model its properties with reasonable accuracy. researchgate.netinpressco.com
Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the minimum energy state. mdpi.com
The conformational landscape of this molecule is primarily defined by the rotation around three key single bonds: the C(ring)–C(ester) bond, the C(ring)–O(methoxy) bond, and the C(ring)–N(nitro) bond. While the benzene (B151609) ring itself is planar, the substituents have rotational freedom. Studies on related molecules like methyl 3-nitrobenzoate show that the ester group prefers to be coplanar with the benzene ring to maximize π-orbital overlap, which results in two stable conformers (syn- and anti-periplanar) that are close in energy. researchgate.net For this compound, significant steric hindrance between the adjacent methoxy (B1213986) and nitro groups would likely force them to rotate out of the plane of the benzene ring to relieve strain. The final optimized geometry would represent a balance between electronic stabilization from conjugation and destabilization from steric repulsion.
Table 1: Representative Calculated Geometrical Parameters for a Nitrobenzoate Structure (Note: This table is illustrative, based on typical DFT calculation results for similar molecules, as specific data for this compound is not available in the cited literature.)
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C=O (ester) | ~1.21 Å |
| C-O (ester) | ~1.35 Å | |
| C-N (nitro) | ~1.48 Å | |
| N-O (nitro) | ~1.23 Å | |
| Bond Angle | O=C-O (ester) | ~124° |
| O-N-O (nitro) | ~125° | |
| Dihedral Angle | C(ring)-C(ring)-C-O (ester) | ~0° or ~180° |
| C(ring)-C(ring)-N-O (nitro) | Variable (influenced by sterics) |
The electronic structure dictates the reactivity of a molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability; a smaller gap suggests higher chemical reactivity and polarizability. researchgate.net
In this compound, the electronic character is dominated by the interplay between the electron-donating methoxy group (-OCH₃) and the strongly electron-withdrawing nitro group (-NO₂). This "push-pull" effect leads to significant charge delocalization across the molecule. The HOMO is expected to have significant contributions from the electron-rich methoxy group and the benzene ring, while the LUMO is likely localized on the electron-deficient nitro group. This would result in a relatively small HOMO-LUMO gap, indicating a molecule prone to chemical reactions.
Natural Bond Orbital (NBO) or Mulliken charge analysis can quantify the charge distribution. These calculations would likely show a high negative charge on the oxygen atoms of the nitro, methoxy, and carbonyl groups, and a significant positive charge on the nitrogen atom of the nitro group and the carbonyl carbon, reflecting their high electronegativity and electron-withdrawing nature.
Table 2: Illustrative Electronic Properties and Charge Distribution (Note: This table presents expected values based on the known effects of the functional groups. Specific calculated data for the target molecule is not available in the cited literature.)
| Property | Description | Expected Value/Observation |
| HOMO Energy | Energy of the highest occupied molecular orbital | Relatively high (less negative) |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relatively low (more negative) |
| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | Small, indicating high reactivity |
| Mulliken Charge on O(nitro) | Charge on nitro group oxygen atoms | Highly negative |
| Mulliken Charge on O(methoxy) | Charge on methoxy group oxygen atom | Negative |
| Mulliken Charge on N(nitro) | Charge on nitro group nitrogen atom | Positive |
Quantum chemical calculations are widely used to predict spectroscopic data, which can then be compared with experimental results for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts. nih.govgaussian.com The accuracy of these predictions is often improved by linear regression analysis, comparing the calculated shielding constants against experimental chemical shifts for a set of related compounds. imist.ma
For this compound, a GIAO calculation would predict the ¹H and ¹³C NMR chemical shifts. These theoretical values could be benchmarked against known experimental data to confirm the molecular structure.
Similarly, theoretical infrared (IR) spectra can be calculated by computing the vibrational frequencies and their corresponding intensities. scholarsresearchlibrary.com These calculations help in assigning the absorption bands observed in an experimental IR spectrum to specific molecular vibrations, such as the characteristic stretches of the C=O (ester), N-O (nitro), and C-O (ether) bonds. researchgate.netlibretexts.org
Table 3: Comparison of Experimental and Hypothetical Calculated ¹H NMR Shifts (Note: Experimental data is sourced from literature, while calculated values are illustrative of a typical GIAO prediction.)
| Proton | Experimental Shift (ppm) scholarsresearchlibrary.com | Illustrative Calculated Shift (ppm) |
| H (ester methyl) | 3.92 (s, 3H) | 3.95 |
| H (methoxy) | 3.94 (s, 3H) | 3.98 |
| H (aromatic) | 7.02 (dd, 1H) | 7.05 |
| H (aromatic) | 7.05 (d, 1H) | 7.08 |
| H (aromatic) | 8.04 (d, 1H) | 8.01 |
Molecular Dynamics Simulations
Although no specific MD studies on this compound were found in the searched literature, this method is well-suited to explore its behavior in a solution. An MD simulation would model the interactions between the solute molecule and numerous explicit solvent molecules (e.g., water, ethanol). nih.gov
Such a simulation could track how the dihedral angles of the methoxy and nitro groups fluctuate over time, revealing the molecule's conformational flexibility. It would also provide insight into the formation of hydrogen bonds between the solute's oxygen atoms and protic solvents, and how the solvent shell organizes around the molecule. This dynamic information is crucial for understanding how the molecule behaves in a real-world chemical or biological environment, bridging the gap between its static optimized structure and its function. rsc.org
Thermochemical Studies and Energetic Properties
Thermochemical studies focus on the energy of a molecule, particularly its enthalpy of formation, which quantifies its stability. These properties are determined through a combination of experimental calorimetry and high-level computational methods. researchgate.net
For nitroaromatic compounds, composite methods like Gaussian-3 (G3) or Gaussian-4 (G4) theory provide highly accurate calculations of gas-phase enthalpies of formation. researchgate.netresearchgate.net These multi-step computational protocols correct for deficiencies in more basic methods to yield results that are often in excellent agreement with experimental data. researchgate.net The process typically involves:
Optimizing the molecular geometry using a reliable method (e.g., B3LYP).
Calculating vibrational frequencies to obtain the zero-point vibrational energy (ZPVE).
Performing a series of single-point energy calculations with higher levels of theory and larger basis sets.
Combining these energies in a predefined formula to arrive at a final, highly accurate total energy.
Table 4: Representative Thermochemical Data for a Substituted Nitrobenzene (Note: This table is illustrative, based on typical results from G3/G4 computational studies on similar molecules. Specific data for this compound is not available in the cited literature.)
| Thermochemical Parameter | Description | Illustrative Value |
| Zero-Point Energy (ZPE) | The vibrational energy at 0 K. | ~105 kcal/mol |
| Enthalpy of Formation (gas, 298 K) | Energy change when 1 mole of the compound is formed from its elements in their standard states. | -70 to -90 kcal/mol |
| Gibbs Free Energy of Formation (gas, 298 K) | Enthalpy of formation adjusted for entropy; indicates spontaneity of formation. | -30 to -50 kcal/mol |
Reaction Mechanism Pathway Exploration using Computational Methods
Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, stationary points, including reactants, products, intermediates, and transition states, can be located and characterized.
For example, in a nucleophilic aromatic substitution (SNAr) reaction, a common reaction for nitroaromatic compounds, a nucleophile attacks the carbon atom bearing the nitro group or another suitable leaving group. DFT calculations can be used to locate the transition state for this addition step and calculate the associated activation energy barrier. The geometry of the transition state provides insights into the bond-forming and bond-breaking processes. researchgate.net
The calculated energy barrier for a reaction provides a quantitative measure of the reaction rate. A lower energy barrier corresponds to a faster reaction. For this compound, the electron-withdrawing nitro group is expected to lower the activation energy for nucleophilic attack at the ortho and para positions relative to the nitro group.
Table 3: Hypothetical Calculated Energy Barriers for a Nucleophilic Aromatic Substitution Reaction
| Reaction Step | Calculated Activation Energy (kJ/mol) |
|---|---|
| Nucleophilic attack at C2 (ipso-substitution) | 80 - 100 |
| Nucleophilic attack at C6 | 90 - 110 |
| Nucleophilic attack at C4 | 120 - 140 |
Note: These values are hypothetical and serve to illustrate the expected relative reactivities of different positions on the aromatic ring.
DFT calculations can predict the regioselectivity of reactions such as electrophilic nitration or nucleophilic substitution. By comparing the activation energies for attack at different positions on the aromatic ring, the most favorable reaction pathway can be identified. researchgate.netumass.edu
For electrophilic substitution, the directing effects of the existing substituents are key. The ester group is a deactivating, meta-director, while the methoxy group is an activating, ortho-para-director, and the nitro group is a strong deactivating, meta-director. The final regiochemical outcome of an electrophilic attack will depend on the interplay of these directing effects. Computational analysis of the electron density at each carbon atom of the ring can help predict the most likely site of electrophilic attack. umass.eduumass.edu
In the case of the nitration of methyl 3-methoxybenzoate, computational studies could predict the distribution of the resulting nitro isomers by calculating the energies of the Wheland intermediates for attack at each possible position.
The rates of chemical reactions can also be predicted theoretically using transition state theory in conjunction with the calculated activation energies. The Arrhenius equation relates the rate constant of a reaction to the activation energy and temperature. By calculating the Gibbs free energy of activation (ΔG‡), the rate constant can be estimated, providing a powerful predictive tool for understanding the kinetics of reactions involving this compound. oieau.fr
Applications in Advanced Organic Synthesis and Medicinal Chemistry
Precursor for Pharmaceutical Intermediates
The chemical structure of Methyl 5-methoxy-2-nitrobenzoate makes it a valuable starting material for synthesizing a variety of pharmaceutical intermediates. synquestlabs.com The nitro group can be readily reduced to an amine, a key functional group for constructing heterocyclic systems, while the ester and methoxy (B1213986) groups provide additional sites for molecular elaboration.
Synthesis of Quinazoline (B50416) Derivatives
This compound is a key component in the synthesis of quinazoline derivatives. google.comgoogle.com These compounds form the core structure of many pharmacologically active molecules. nih.govnih.gov A typical synthetic route involves the reduction of the nitro group in a related compound, 2-nitro-4-methoxy-5-(3-morpholinepropoxy)benzoate, to an amine. google.comgoogle.com This amine then undergoes cyclization to form the quinazoline ring system. This method is crucial for producing 6,7-substituted-4-aniline quinazolines. google.comgoogle.com
Development of Antitumor Agents
In the pursuit of new cancer therapies, this compound and its derivatives are utilized as foundational structures for antitumor agents. For example, the related compound, Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate, is an intermediate in the synthesis of Gefitinib, a medication used to treat certain types of cancer. sdhypharma.com The synthesis of such agents often hinges on the reduction of the nitro group to an amine, which is then used to construct the larger, biologically active molecule.
Synthesis of Antiviral Compounds
The utility of this compound extends to the creation of compounds with potential antiviral properties. google.com Its chemical framework is incorporated into more complex heterocyclic structures designed to inhibit viral replication. For instance, derivatives like 4-Benzyloxy-5-methoxy-2-nitrobenzoic Acid serve as precursors for antiviral and antibacterial agents. While direct synthesis from the title compound isn't always the case, its structural motif is a recurring theme in the development of these therapeutics. nih.gov
Preparation of Neuroprotective Compounds
Researchers have employed precursors derived from the structural class of methoxy-nitrobenzoic acids to create compounds aimed at protecting nerve cells. For example, 5-Methoxy-2-nitrobenzoic acid is a starting material in the synthesis of dictyoquinazol A, a compound with recognized neuroprotective effects. sigmaaldrich.com The synthetic strategies often involve the transformation of the nitro and carboxylic acid functionalities to build the final neuroprotective agent.
Intermediacy in the Synthesis of Benzodiazepine (B76468) Derivatives
This compound is an intermediate in the synthesis of various benzodiazepine derivatives. google.com The synthesis of pyrrolobenzodiazepines, a class of compounds with antitumor properties, can start from 5-Methoxy-2-nitrobenzoic acid. sigmaaldrich.com The process involves converting the nitrobenzoic acid into an amide, which then undergoes a series of reactions, including reduction of the nitro group and cyclization, to form the final benzodiazepine structure.
Building Block for Agrochemicals
Beyond its pharmaceutical applications, this compound and related compounds are valuable starting materials in the agrochemical sector. google.com They are used to synthesize new herbicides, insecticides, and other crop protection agents. The synthetic pathways often mirror those used in drug development, where the nitro and ester or acid functionalities are key to building the final active agrochemical product.
Catalytic Applications
The most prominent catalytic application involving this compound is its reduction to Methyl 2-amino-5-methoxybenzoate. thermofisher.com This transformation is a critical step in synthesizing more complex molecules for pharmaceuticals and dyestuffs. thermofisher.com The catalytic hydrogenation of the nitro group is a standard procedure in organic synthesis, converting the electron-withdrawing nitro group into an electron-donating amino group, which fundamentally alters the molecule's chemical properties.
This reduction is typically achieved through catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst. Common catalysts for this reaction include palladium on carbon (Pd/C) and platinum-based catalysts. prepchem.com The process involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, where the transfer of hydrogen atoms to the nitro group occurs, leading to the formation of the corresponding amine, Methyl 2-amino-5-methoxybenzoate. mdpi.com
Research has demonstrated the efficiency of various catalytic systems for this type of transformation. For instance, the hydrogenation of the related compound 5-Methoxy-2-nitrobenzoic acid using a 10% Palladium on carbon (Pd/C) catalyst in tetrahydrofuran (B95107) (THF) at room temperature under a hydrogen balloon yielded the corresponding amino acid in 98% yield after 18 hours. Another example, the reduction of methyl 3,5-dimethoxy-2-nitrobenzoate, was successfully carried out using a 5% Pd on charcoal catalyst in a methanol (B129727) and THF solvent mixture, achieving a high yield after 46 hours under 52 lb of hydrogen pressure. prepchem.com These examples highlight the robustness and high efficiency of catalytic hydrogenation for reducing nitroaromatic compounds, a foundational reaction for which this compound is a prime substrate.
Table 1: Examples of Catalytic Reduction of Substituted Nitrobenzoic Acids
| Starting Material | Catalyst | Solvent(s) | Conditions | Product | Yield |
|---|---|---|---|---|---|
| 5-Methoxy-2-nitrobenzoic acid | 10% Pd/C | THF | Room Temp, H₂ balloon, 18h | 2-amino-5-methoxybenzoic acid | 98% |
| methyl 3,5-dimethoxy-2-nitrobenzoate | 5% Pd/C | Methanol, THF | 52 psi H₂, 46h | Methyl 2-amino-3,5-dimethoxybenzoate | High |
Dye and Pigment Synthesis
This compound is a valuable precursor in the synthesis of dyes and pigments, primarily through its reduced form, Methyl 2-amino-5-methoxybenzoate. thermofisher.com This amino derivative serves as a diazo component in the formation of azo dyes. docsdrive.comrasayanjournal.co.in Azo dyes are a large and important class of colored organic compounds characterized by the presence of one or more azo groups (–N=N–). rasayanjournal.co.in
The synthesis process begins with the diazotization of the amino group on Methyl 2-amino-5-methoxybenzoate. This reaction is typically carried out in an acidic medium with sodium nitrite (B80452) to form a highly reactive diazonium salt. docsdrive.comasianindexing.com This diazonium salt is then coupled with another aromatic compound, known as the coupling component (e.g., phenols, naphthols, or aromatic amines), to form the final azo dye. docsdrive.comorientjchem.org
The specific shade of the resulting dye is determined by the chemical structure of both the diazo component and the coupling component. docsdrive.com For example, a series of monoazo disperse dyes were synthesized by diazotizing the related compound 2-Methoxy-5-nitroaniline and coupling it with various naphthol and aminobenzene derivatives. docsdrive.comasianindexing.com This process yielded dyes with a range of colors, demonstrating the versatility of these intermediates in creating a diverse color palette for application on polyester (B1180765) and nylon fibers. docsdrive.comorientjchem.org The methoxy group on the benzene (B151609) ring of the original compound can influence the final color of the dye.
Table 2: Examples of Azo Dyes from Related Anilines
| Diazo Component | Coupling Component | Resulting Dye Type | Application |
|---|---|---|---|
| 2-Methoxy-5-nitroaniline | 1-Hydroxynaphthalene | Monoazo Disperse Dye | Polyester & Nylon Fibers |
| 2-Methoxy-5-nitroaniline | N-Phenylnaphthylamine | Monoazo Disperse Dye | Polyester & Nylon Fibers |
| 3-chloroaniline | 2-Methoxy-5-nitrophenylazo-4-amino-2-chlorobenzene | Disazo Disperse Dye | Polyester & Nylon 66 Fabrics |
Role in Flavoring Agents and Plasticizers
While this compound itself is not directly used as a flavoring agent or plasticizer, its core chemical structure, a benzoate (B1203000) ester, is relevant to both fields. Its derivatives, obtained through chemical modification, are where potential applications lie.
In the context of flavoring agents, the amino derivative, Methyl 2-amino-5-methoxybenzoate, is of interest. This compound is a derivative of methyl anthranilate, a well-known compound used as a grape flavoring agent. The potential for Methyl 2-amino-5-methoxybenzoate or related compounds to be used in flavor applications stems from this structural similarity.
Regarding plasticizers, benzoate esters are a known class of compounds used to increase the plasticity or fluidity of materials, particularly polymers like PVC and urethanes. specialchem.comchempoint.com These esters act as highly solvating agents, reducing the processing temperatures and improving the physical properties of the final product, such as tensile strength and tear resistance. farkim.comgoogle.com Dibenzoate esters, in particular, are valued for their strong solvency and are often used in blends to optimize performance in applications like resilient flooring and sealants. specialchem.comvelsicol.com While this compound is not a commercial plasticizer, its fundamental structure as a benzoate ester places it within the broad chemical family of compounds utilized for this purpose. specialchem.comgoogle.com Further modifications, such as the reduction of the nitro group and potential ester exchange reactions, could yield derivatives with plasticizing properties.
Biological Activity and Mechanistic Investigations
Antimicrobial and Anti-inflammatory Properties
Nitroaromatic compounds have a long history of use as antimicrobial agents. encyclopedia.pub The antimicrobial potential of nitrobenzoate derivatives is an active area of research. A study involving a library of 64 nitrobenzoate and nitrothiobenzoate derivatives demonstrated that compounds with an aromatic nitro substitution were the most active against M. tuberculosis. nih.gov Specifically, the 3,5-dinitro esters series showed the highest activity. nih.gov This suggests that the nitro group is a key pharmacophore for the antimycobacterial effect.
The primary mechanism of antimicrobial action for many nitroaromatic compounds involves the enzymatic reduction of the nitro group. encyclopedia.pub This process is often carried out by nitroreductases, enzymes found in various bacteria. nih.gov The reduction generates highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) species, which are cytotoxic. acs.org These reactive species can cause widespread damage to cellular macromolecules, including DNA, leading to cell death. encyclopedia.pub It has been proposed that the reduction of the nitro group is linked to the antibacterial properties of these compounds, potentially through their ability to induce DNA damage via covalent adduct formation and strand breaks. nih.gov
Furthermore, some nitroaromatic compounds can alter the cellular membrane of bacteria. Studies have shown that bacteria may adapt to the presence of these compounds by incorporating them into their cellular membranes, which in turn alters the electrical and electrochemical properties of the cells. mdpi.com
The anti-inflammatory mechanisms of related compounds often involve the modulation of inflammatory pathways. For the nitrooxy compound 4-((nitrooxy) methyl)-3-nitrobenzoic acid, its anti-inflammatory activity was associated with reduced neutrophil recruitment and decreased production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, alongside an increase in the anti-inflammatory cytokine IL-10. nih.gov The release of nitric oxide (NO) following bioreduction of the nitro group is a potential mechanism for these effects. nih.gov
The interaction with nitroreductases is a critical step in the activation of many nitroaromatic compounds. nih.govacs.org These flavoenzymes catalyze the reduction of the nitro group, initiating the cascade of cytotoxic events. nih.gov The substrate specificity of nitroreductases can vary, with some showing broad activity against a range of nitroaromatic compounds. nih.gov
Beyond nitroreductases, the reactive intermediates generated from nitro group reduction can interact with a wide array of cellular proteins. nih.gov For example, nitro-fatty acids, which are also electrophilic, have been shown to form covalent adducts with numerous proteins, thereby modulating their function. nih.gov These protein targets are involved in various cellular processes, including lipid metabolism and signaling pathways. nih.gov
In the context of anti-inflammatory action, methyl gallate has been shown to impair zymosan-stimulated macrophages by inhibiting the expression of COX-2 and iNOS, enzymes crucial for the production of inflammatory mediators. nih.gov
Anticancer Potential
The anticancer potential of nitroaromatic compounds is an area of significant interest, largely due to the hypoxic nature of many solid tumors. The expression of nitroreductases is often elevated in tumor cells, making these enzymes attractive targets for cancer therapy. acs.org This has led to the development of nitroreductase-activatable agents as prodrugs that are selectively activated in the tumor microenvironment. acs.org
While there is no direct evidence for the anticancer activity of Methyl 5-methoxy-2-nitrobenzoate, the general principle of targeting nitroreductases in cancer cells provides a rationale for investigating such compounds.
The anticancer mechanism of nitroreductase-activated prodrugs relies on the generation of cytotoxic species specifically within cancer cells. acs.org Upon reduction by tumor-expressed nitroreductases, the released active agent can induce cell death through various mechanisms, including apoptosis. nih.gov
Studies on nitrone compounds, which also contain a nitrogen-oxygen bond, have suggested that their anticancer effects may be related to the suppression of nitric oxide production and the inhibition of NF-κB activation, a key regulator of inflammation and cell survival. scielo.br The PI3K/Akt/mTOR pathway, which is crucial for cell growth and proliferation, is another potential target. For instance, certain steroids have been shown to exert their anticancer effects by downregulating this pathway. nih.gov
The primary interaction of activated nitroaromatic compounds in a therapeutic context is with cellular macromolecules. The electrophilic intermediates formed upon nitro group reduction can covalently bind to DNA and proteins. encyclopedia.pubnih.gov DNA adduct formation can lead to strand breaks and ultimately trigger apoptosis. nih.gov
The interaction with proteins can also have significant consequences. For example, some nitroaromatic compounds are thought to exert their effects through the inactivation of key enzymes like thioredoxin reductase. nih.gov The covalent modification of proteins by nitro-fatty acids has been shown to affect a wide range of cellular functions. nih.gov
Role in Detoxification Pathways
The metabolism of nitroaromatic compounds is a key aspect of their biological activity and potential toxicity. The reduction of the nitro group by nitroreductases can be considered a bioactivation pathway, leading to therapeutic or toxic effects. nih.gov
In some microorganisms, the degradation of nitroaromatic compounds is a detoxification mechanism. For instance, certain Pseudomonas strains can degrade 4-nitrobenzoate (B1230335) to protocatechuate, which is then further metabolized. This indicates that some bacteria possess enzymatic pathways to break down these compounds, potentially as a source of carbon and energy. The initial steps in these pathways can involve chemotaxis, where the bacteria are attracted to the nitrobenzoate.
The broader field of metabolic detoxification involves Phase I and Phase II enzyme systems. Phase I enzymes, such as cytochrome P450s, can introduce or expose functional groups on foreign compounds, while Phase II enzymes conjugate these modified compounds to increase their water solubility and facilitate their excretion. The metabolism of nitroaromatic compounds in humans can involve both nitroreduction and oxidative pathways mediated by enzymes like cytochrome P450. nih.gov
Metabolite in Microbial Degradation Processes (e.g., Cypermethrin)
This compound can be an intermediate in various organic syntheses. chemicalbook.com In the environment, microbial degradation is a key process for breaking down complex man-made molecules like pesticides. For instance, the synthetic pyrethroid pesticide cypermethrin (B145020) is known to be degraded by various microorganisms. nih.govnih.gov Bacteria such as Rhodococcus sp. and Comamonas sp. have been shown to break down cypermethrin into metabolites like 3-phenoxybenzoic acid (3-PBA). nih.gov Similarly, strains of Ochrobactrum intermedium can completely degrade cypermethrin, transforming it into intermediates including 2-hydroxy-3-phenoxy benzeneacetonitrile, 3-phenoxybenzaldehyde, and phenol. imrpress.comimrpress.com
While the microbial degradation of cypermethrin and its primary metabolites is well-documented, the direct role of this compound as a metabolite in this specific pathway is not established in the available research. However, the degradation of aromatic compounds by microorganisms often involves multiple steps of oxidation, reduction, and cleavage of functional groups, leading to a variety of intermediate metabolites.
Table 1: Microorganisms Involved in Cypermethrin Degradation
| Microorganism Strain | Degradation Capability | Reference |
| Rhodococcus sp. JQ-L | Degraded 100 mg/L of cypermethrin to 3-PBA within 60 hours. | nih.gov |
| Comamonas sp. A-3 | Utilized 3-PBA as a sole carbon source, degrading 100 mg/L within 15 hours. | nih.gov |
| Co-culture of JQ-L and A-3 | Completely degraded 100 mg/L of cypermethrin within 24 hours. | nih.gov |
| Ochrobactrum intermedium PDB-3 | Degraded 100% of an 80 mg/kg cypermethrin concentration in soil within 20 days. | imrpress.comimrpress.com |
| Bacillus licheniformis B-1 | Degraded 75.60% of a 100 mg/L cypermethrin concentration in 72 hours when co-cultured. | bohrium.com |
Influence of Molecular Structure on Bioactivity
The biological effects of a compound like this compound are intrinsically linked to its molecular structure. The specific arrangement and properties of its functional groups—the nitro group, the methoxy (B1213986) group, and the methyl ester side chain—dictate its interactions with biological systems.
The nitro group (NO₂) is a potent electron-withdrawing moiety that significantly influences a molecule's properties and biological activity. nih.govresearchgate.net Its presence can deactivate aromatic rings and alter polarity, which may enhance interactions with biological targets like enzymes. nih.gov The biological action of many nitro-containing compounds is dependent on the reduction of the nitro group within cells. nih.govresearchgate.net
This reduction is a multi-step process, often catalyzed by enzymes known as nitroreductases, which can transform the nitro group (NO₂) into nitroso (NO) and N-hydroxylamino (NHOH) intermediates, and finally to the amino (NH₂) group. nih.gov These reactive intermediates can be crucial for the compound's therapeutic effect but can also be responsible for toxicity. nih.govsvedbergopen.com For example, in some antimicrobial agents, reduced nitro species bind to DNA, causing cellular damage and death. nih.gov The transformation from a strongly electron-withdrawing nitro group to a strongly electron-donating amino group dramatically alters the molecule's electronic properties, which can fundamentally change its biological interactions. nih.gov
Table 2: Effects of Nitro Group and its Reduction
| Feature | Description | Biological Implication | Reference |
| Nitro Group (NO₂) Property | Strong electron-withdrawing nature. | Alters molecular polarity and reactivity; can enhance binding to biological targets. | nih.gov |
| Metabolic Process | Enzymatic reduction to nitroso (NO), N-hydroxylamino (NHOH), and amino (NH₂) groups. | This bioactivation is often essential for the compound's intended biological effect. | researchgate.netnih.gov |
| Reactive Intermediates | Formation of nitroso and hydroxylamine species. | Can be toxic or mutagenic but can also be the source of desired therapeutic activity (e.g., in antiparasitic drugs). | nih.govsvedbergopen.com |
| Final Product (Amine Group) | Strong electron-donating nature. | Fundamentally changes the electronic character and potential biological activity of the parent molecule. | nih.gov |
The methoxy group (–OCH₃) is a common functional group in medicinal chemistry that can influence a molecule's physicochemical properties. The presence of the methoxy group on the benzene (B151609) ring of this compound can affect its solubility and ability to cross biological membranes. While it is a moderately polar substituent, it can also increase lipophilicity compared to a hydroxyl group, which may improve permeability across lipid-rich cell membranes. svedbergopen.com This balance between polarity and lipophilicity is critical for a molecule's ability to be absorbed and distributed throughout the body to reach its target site.
The methyl ester group (–COOCH₃) in this compound is a key site for structural modification. Altering this side chain can have a profound impact on the molecule's bioavailability and targeting. Research on related compounds shows that modifying the carboxylic acid or its ester can lead to new derivatives with different properties. For instance, 5-Methoxy-2-nitrobenzoic acid, the carboxylic acid precursor to the methyl ester, has been used as a starting material to synthesize various N-phenylethyl-5-methoxy-2-nitrobenzamide derivatives. sigmaaldrich.com Converting the ester to an amide and adding different substituents can significantly alter the compound's size, polarity, and hydrogen bonding capacity. These changes are a cornerstone of lead optimization, as they can improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to enhanced efficacy and better targeting of specific tissues or cells. altasciences.com
Drug Development Research
This compound and its parent acid, 5-methoxy-2-nitrobenzoic acid, serve as valuable starting materials in drug development research. sigmaaldrich.com The process of discovering a new drug often involves identifying a "hit" compound with some desired biological activity and then modifying its structure to create more potent and safer "lead" compounds. This phase is known as lead optimization. altasciences.com
Preclinical studies for lead optimization involve evaluating these modified compounds in non-human systems (in vitro and in vivo) to assess their therapeutic potential, pharmacokinetic properties, and safety. altasciences.com A key example is the use of 5-methoxy-2-nitrobenzoic acid as a precursor in the synthesis of dictyoquinazol A, a compound identified as having neuroprotective properties. sigmaaldrich.com This demonstrates how the core structure of a nitrobenzoate derivative can be a building block for developing more complex molecules with potential therapeutic applications. The goal of these studies is to select the most promising drug candidate to advance into clinical trials. altasciences.com
Environmental Fate and Degradation Studies
Biodegradation Pathways and Microbial Metabolism
The biodegradation of Methyl 5-methoxy-2-nitrobenzoate is expected to proceed through the microbial metabolism of its core components: the nitrobenzoate moiety and the methoxy (B1213986) group. Microorganisms have evolved various strategies to degrade such compounds, typically involving initial transformations of the nitro and methoxy functional groups to facilitate entry into central metabolic pathways. nih.govcapes.gov.br
Potential Biodegradation Pathways:
Reductive Pathway: Under anaerobic conditions, the primary route of transformation for nitroaromatic compounds is the reduction of the nitro group. nih.gov This process involves the stepwise reduction of the nitro group (-NO₂) to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂). nih.gov For this compound, this would lead to the formation of Methyl 5-methoxy-2-aminobenzoate. This initial reduction is a critical step as it makes the aromatic ring more susceptible to subsequent enzymatic attack. nih.gov Some bacteria, such as Clostridium species, can reduce the nitro group and further degrade the molecule. nih.gov
Oxidative Pathway: In aerobic environments, bacteria may utilize oxygenases to initiate degradation. One possible pathway involves a dioxygenase enzyme that hydroxylates the aromatic ring, leading to the elimination of the nitro group as nitrite (B80452) (NO₂⁻). nih.gov For example, the degradation of 2-nitrobenzoate (B253500) by Arthrobacter sp. SPG proceeds via a monooxygenase that converts 2-nitrobenzoate to salicylate (B1505791) with the release of nitrite. nih.govfrontiersin.orgnih.gov A similar mechanism could transform this compound.
Demethoxylation: The methoxy group (-OCH₃) can be cleaved by microorganisms, a process known as O-demethylation. Under anaerobic conditions, bacteria like Eubacterium limosum and Acetobacterium woodii can metabolize methoxybenzoic acids to their corresponding hydroxybenzoic acid derivatives. nih.gov This O-demethylation is a crucial step for making the aromatic ring more amenable to cleavage. nih.gov For this compound, this would result in a hydroxylated intermediate.
Environmental Transformation Products Analysis
Based on the potential biodegradation pathways, several transformation products of this compound can be anticipated in the environment. The analysis of these products is crucial for understanding the complete degradation pathway and assessing any potential ecotoxicological risks of the intermediates.
Anticipated Transformation Products:
| Original Compound | Potential Transformation Product | Precursor Pathway |
| This compound | Methyl 5-methoxy-2-aminobenzoate | Reductive |
| This compound | Methyl 5-hydroxy-2-nitrobenzoate | Demethoxylation |
| This compound | 5-methoxy-2-nitrobenzoic acid | Ester Hydrolysis |
| 5-methoxy-2-nitrobenzoic acid | Salicylate | Oxidative denitration |
| Salicylate | Catechol | Hydroxylation |
This table is generated based on known degradation pathways of analogous compounds.
For instance, studies on the degradation of 2-nitrobenzoate by Arthrobacter sp. SPG have identified salicylate and catechol as key metabolites. nih.govfrontiersin.orgnih.gov Similarly, the anaerobic metabolism of 3-methoxybenzoic acid by various bacteria has been shown to produce 3-hydroxybenzoic acid. nih.gov The hydrolysis of the methyl ester group could also occur, leading to the corresponding carboxylic acid, 5-methoxy-2-nitrobenzoic acid.
Assessment of Environmental Persistence and Impact
Nitroaromatic compounds are generally considered to be persistent in the environment due to the electron-withdrawing nature of the nitro group, which makes the aromatic ring less susceptible to electrophilic attack by microbial oxygenases. nih.govnih.gov Their persistence can lead to long-term contamination of soil and groundwater. nih.gov
Studies on related compounds, such as 2-nitrobenzoate, have shown that complete degradation is possible under specific microbial and environmental conditions. For example, Arthrobacter sp. SPG was able to degrade over 90% of 2-nitrobenzoate in soil microcosms within 10-12 days. nih.govfrontiersin.orgnih.gov However, the degradation rates can be significantly influenced by factors such as the presence of other organic compounds and the availability of electron acceptors. nih.gov
Future Research Directions and Unresolved Challenges
Development of Novel Synthetic Strategies for Enhanced Sustainability
The conventional synthesis of nitroaromatic compounds often involves nitrating agents like nitric acid and sulfuric acid, which can present environmental and safety concerns. Future research is increasingly focused on developing greener and more sustainable synthetic routes for Methyl 5-methoxy-2-nitrobenzoate. This includes the exploration of solid acid catalysts, microwave-assisted synthesis, and the use of milder nitrating agents to improve reaction efficiency and reduce hazardous waste. The development of biocatalytic methods, using enzymes to carry out the nitration, also represents a significant long-term goal for sustainable production.
Exploration of Undiscovered Reactivity Profiles
The reactivity of this compound is largely dictated by its three functional groups: the methyl ester, the methoxy (B1213986) group, and the nitro group. While its use as a precursor for the synthesis of other molecules is established, a deeper understanding of its reactivity is an area ripe for exploration. chemicalbook.com Future studies could focus on:
Selective Reductions: Investigating novel catalytic systems for the selective reduction of the nitro group without affecting the ester functionality. This would provide a direct route to valuable amino compounds.
Nucleophilic Aromatic Substitution: Exploring the displacement of the methoxy or nitro groups with various nucleophiles to generate a wider range of functionalized benzene (B151609) derivatives. The positional isomer, 5-methoxy-2-nitrobenzoic acid, exhibits lower steric hindrance at the nitro group, which enhances electrophilic substitution reactions, suggesting that the reactivity of the target compound could be similarly modulated.
Cross-Coupling Reactions: Utilizing the aromatic ring in metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, thereby expanding its synthetic utility.
Advanced Mechanistic Studies in Complex Biological Systems
The biological activities of nitroaromatic compounds are a subject of intense research, with many exhibiting antimicrobial and anticancer properties. For this compound, future research should aim to conduct advanced mechanistic studies to understand its behavior in complex biological systems. This could involve investigating its interaction with specific enzymes and cellular targets. For instance, studies on related nitrobenzoate derivatives suggest that they can induce apoptosis in cancer cells. Understanding the precise mechanism of action, including any potential for the compound to act as a prodrug that is activated under specific physiological conditions (like hypoxia in tumors), is a critical unresolved challenge.
Targeted Drug Design and Rational Modifications for Specific Therapeutic Applications
Building on mechanistic insights, the rational design and modification of the this compound scaffold for specific therapeutic applications is a significant future direction. The core structure can be systematically modified to optimize its pharmacological properties. For example, the related compound 5-methoxy-2-nitrobenzoic acid is a starting material for the synthesis of dictyoquinazol A, a neuroprotective agent. sigmaaldrich.com This suggests that derivatives of this compound could also be explored for neuroprotective effects. Furthermore, the nitroimidazole scaffold, a related structural motif, is found in several life-saving drugs for infectious diseases and cancer. nih.gov This precedent underscores the potential of nitro-containing aromatic compounds in medicinal chemistry.
Computational Predictions for High-Throughput Screening and Virtual Synthesis
Computational chemistry offers powerful tools to accelerate the discovery and development of new applications for this compound. Future research can leverage these methods for:
High-Throughput Virtual Screening: Creating virtual libraries of derivatives and using computational docking and molecular dynamics simulations to predict their binding affinity to various biological targets, such as enzymes and receptors. nih.gov
QSAR (Quantitative Structure-Activity Relationship) Studies: Developing models that correlate the structural features of this compound and its analogs with their chemical reactivity and biological activity. This can guide the synthesis of new compounds with enhanced properties.
Prediction of Physicochemical Properties: Using computational methods to predict properties like solubility, stability, and toxicity, which are crucial for developing new materials and pharmaceuticals. Studies on the isomeric compound Methyl 2-methoxy-5-nitrobenzoate highlight how changes in substituent position can affect properties like melting point and volatility.
Interactive Table of Research Directions:
| Research Direction | Key Focus Areas | Potential Impact |
| Sustainable Synthesis | Green catalysts, microwave-assisted reactions, biocatalysis. | Reduced environmental footprint, safer manufacturing processes. |
| Reactivity Profiles | Selective reductions, nucleophilic substitutions, cross-coupling. | Expanded synthetic utility, access to novel compounds. |
| Biological Mechanisms | Enzyme interactions, prodrug activation, cellular pathways. | Understanding of therapeutic potential and toxicity. |
| Targeted Drug Design | Neuroprotective agents, anticancer compounds, antimicrobials. | Development of new and more effective medicines. |
| Computational Screening | Virtual screening, QSAR modeling, property prediction. | Accelerated discovery of new applications and compounds. |
Q & A
Basic: What are the standard synthetic protocols for Methyl 5-methoxy-2-nitrobenzoate?
Methodological Answer:
The synthesis typically involves nitration and esterification steps. For example:
Nitration of 5-methoxybenzoic acid derivatives : React 4-(3-chloropropoxy)-5-methoxybenzoic acid with nitric acid under controlled conditions to introduce the nitro group at the 2-position .
Esterification : Treat the intermediate with methanol in the presence of a catalyst (e.g., sulfuric acid) to form the methyl ester. The reaction is monitored by TLC, and purification is achieved via recrystallization or column chromatography .
Key Characterization : Confirm the product using H NMR (e.g., δ 3.81 ppm for COOCH) and IR (C=O stretch at ~1705 cm) .
Basic: How is the purity and identity of this compound verified in laboratory settings?
Methodological Answer:
- Chromatography : Use HPLC or TLC with a mobile phase like ethyl acetate/hexane (1:3) to assess purity .
- Spectroscopy :
- H NMR: Look for aromatic protons (e.g., δ 7.56 ppm for H-C6phenyl) and methoxy groups (δ 3.82 ppm) .
- IR: Confirm ester (C=O at ~1705 cm) and nitro (asymmetric stretch at ~1520 cm) functional groups .
- Mass Spectrometry : ESI-MS can detect the molecular ion peak (e.g., m/z 244.2 [M+H]) .
Advanced: How can researchers resolve discrepancies in NMR data for structurally similar derivatives?
Methodological Answer:
Discrepancies often arise due to substituent effects or crystallographic packing.
- Comparative Analysis : Compare H and C NMR shifts with analogs. For example, the methoxy group in this compound appears at δ 3.82 ppm, whereas in 4-methoxy-3-nitrobenzoic acid, it shifts upfield due to electron-withdrawing effects .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure. Use SHELX software for refinement (e.g., SHELXL-97 for hydrogen bonding networks, as in ).
- DFT Calculations : Predict chemical shifts using computational tools to validate experimental data .
Advanced: What strategies optimize the regioselective nitration of 5-methoxybenzoate derivatives?
Methodological Answer:
Regioselectivity is influenced by directing groups and reaction conditions:
- Electrophilic Aromatic Substitution : The methoxy group directs nitration to the para position. However, steric hindrance from bulky substituents (e.g., 3-chloropropoxy) can shift nitration to the ortho position .
- Temperature Control : Perform nitration at 0–5°C to minimize side reactions.
- Protecting Groups : Temporarily block reactive sites (e.g., ester groups) using tert-butyl or benzyl protecting groups to enhance selectivity .
Advanced: How can this compound serve as a precursor for kinase inhibitors?
Methodological Answer:
This compound is a key intermediate in synthesizing Aurora kinase inhibitors (e.g., ZM-447439) and tyrosine kinase inhibitors (e.g., Dasatinib):
Functionalization : Reduce the nitro group to an amine using H/Pd-C or NaSO, enabling subsequent coupling reactions .
Side Chain Introduction : React the amine with electrophiles (e.g., 3-chloropropanol) to install pharmacophoric groups .
Biological Screening : Test derivatives using kinase inhibition assays (e.g., ATP-binding competition) .
Advanced: What crystallographic techniques are used to analyze this compound derivatives?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Use a diffractometer (e.g., Enraf-Nonius CAD-4) with Mo-Kα radiation (λ = 0.71073 Å). Data collection at 294 K reduces thermal motion artifacts .
- Structure Refinement : Process data with SHELX programs (SHELXL-97 for hydrogen bonding networks, SHELXS-97 for phase determination). Weak C–H···O interactions (2.6–3.1 Å) stabilize the crystal lattice .
- Validation : Check R-factors (e.g., R < 0.065) and residual electron density maps for accuracy .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Inspect gloves for integrity before use .
- Ventilation : Use a fume hood to avoid inhalation of nitro compound vapors.
- Spill Management : Neutralize spills with sodium bicarbonate and collect in chemical waste containers .
- Storage : Keep in a cool, dry place away from oxidizing agents .
Advanced: How can researchers design analogs of this compound for SAR studies?
Methodological Answer:
- Markush Structure Analysis : Modify substituents (e.g., replace methoxy with ethoxy or halogen groups) using combinatorial libraries .
- Bioisosteric Replacement : Substitute the nitro group with a cyano or sulfonamide group to enhance solubility .
- Click Chemistry : Introduce triazole rings via Cu-catalyzed azide-alkyne cycloaddition for structural diversity .
Advanced: What analytical challenges arise in quantifying trace impurities in this compound?
Methodological Answer:
- HPLC-MS : Use a C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Detect low-abundance species via high-resolution MS .
- Limit of Detection (LOD) : Optimize UV wavelength (e.g., 254 nm for nitroaromatics) to achieve LOD < 0.1% .
- Validation : Follow ICH guidelines for precision (RSD < 2%) and accuracy (recovery 98–102%) .
Advanced: How does steric hindrance influence the reactivity of this compound in nucleophilic substitution?
Methodological Answer:
- Steric Effects : Bulky groups (e.g., 3-chloropropoxy) at the 4-position hinder nucleophilic attack at the nitro-bearing carbon.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and enhance reaction rates .
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve accessibility in biphasic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
